molecular formula C8H12ClN3O B3228797 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide CAS No. 1269152-32-0

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide

Cat. No. B3228797
CAS RN: 1269152-32-0
M. Wt: 201.65 g/mol
InChI Key: LYFBXGZBJBCZLR-UHFFFAOYSA-N
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Description

“2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide” is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 . It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered heterocyclic moiety. This ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has a number of applications in scientific research. It has been used in studies of enzyme inhibition and protein binding, and has been used to investigate the mechanism of action of various drugs. In addition, this compound has been used to study the biochemical and physiological effects of certain drugs on the body. This compound has also been used in the study of the structure and function of enzymes and proteins, as well as the binding of drugs to their target sites.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide is not fully understood. However, it is believed that this compound binds to certain enzymes and proteins, which results in an inhibition of their activity. This inhibition can be used to study the effects of various drugs on the body. In addition, this compound can be used to study the binding of drugs to their target sites, as well as the structure and function of enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has an inhibitory effect on certain enzymes and proteins, which can result in a number of physiological effects. For example, this compound has been used to study the biochemical and physiological effects of certain drugs on the body, such as the inhibition of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide has a number of advantages when used in laboratory experiments. It is relatively easy to synthesize, and it has been used in a number of studies to investigate the mechanism of action of various drugs. In addition, this compound can be used to study the biochemical and physiological effects of certain drugs on the body. However, there are also some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and it is difficult to predict the exact effects of this compound on the body.

Future Directions

There are a number of potential future directions for research using 2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide. For example, further research into the mechanism of action of this compound could provide insight into the biochemical and physiological effects of various drugs on the body. In addition, further research into the synthesis of this compound could lead to more efficient and cost-effective methods for producing the compound. Finally, further research into the binding of drugs to their target sites using this compound could provide insight into the structure and function of enzymes and proteins.

properties

IUPAC Name

2-chloro-N-(3-pyrazol-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-7-8(13)10-3-1-5-12-6-2-4-11-12/h2,4,6H,1,3,5,7H2,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFBXGZBJBCZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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